

Enavogliflozin Clinical Trials: Technical Support Center

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| Compound of Interest | | |
|----------------------|----------------|-----------|
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Enavogliflozin**.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for Enavogliflozin?

A1: **Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1][2] By inhibiting SGLT2, **Enavogliflozin** blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[3][4] This mechanism is independent of insulin secretion.[3]

Q2: What are the most frequently observed adverse events in Enavogliflozin clinical trials?

A2: Common side effects associated with **Enavogliflozin** are generally mild to moderate and consistent with the SGLT2 inhibitor class. These primarily include an increased incidence of urinary tract infections (UTIs) and genital infections.[5][6] The elevated glucose concentration in the urine creates a favorable environment for the growth of bacteria and yeast.[6] Other potential side effects can include polyuria (increased urination) and pollakiuria (frequent urination).[7]



Q3: What are the key contraindications for patient enrollment in Enavogliflozin clinical trials?

A3: **Enavogliflozin** is not recommended for individuals with severe renal impairment, end-stage renal disease, or those on dialysis.[6] The efficacy and safety of the drug have not been established in these patient populations.[6]

Q4: Are there any significant drug-drug interactions to be aware of during clinical trials?

A4: Yes, co-administration of **Enavogliflozin** with certain medications requires careful monitoring. Potential interactions include:

- Diuretics: The diuretic effect of Enavogliflozin can be enhanced when used with other diuretics, increasing the risk of dehydration and hypotension.[6]
- Insulin and Insulin Secretagogues: Concomitant use with insulin or sulfonylureas can increase the risk of hypoglycemia.[6]
- Drugs Affecting Renal Function: Medications like nonsteroidal anti-inflammatory drugs (NSAIDs) may alter the pharmacokinetics of **Enavogliflozin** and may require dose adjustments.[6]

Q5: What is a rare but serious adverse event associated with SGLT2 inhibitors like **Enavogliflozin**?

A5: A rare but serious side effect is ketoacidosis, a condition marked by high levels of ketones in the blood, which can be life-threatening if not treated promptly.[6][8]

Quantitative Data from Clinical Trials

Table 1: Efficacy of Enavogliflozin Monotherapy (0.3 mg) vs. Placebo at 24 Weeks



| Parameter | Enavogliflozin (0.3 mg) | Placebo |
|---|-------------------------|---------|
| Change in HbA1c from Baseline | -0.99% | |
| Patients Achieving HbA1c <7.0% | 71% | 24% |
| Change in Fasting Plasma Glucose | -40.1 mg/dL | |
| Change in Body Weight | -2.5 kg | _ |
| Data from a 24-week, randomized, double-blind, placebo-controlled Phase III trial in Korean patients with Type 2 Diabetes Mellitus (T2DM).[9] | | |

Table 2: Comparison of **Enavogliflozin** (0.3 mg) vs. Dapagliflozin (10 mg) as Add-on to Metformin at 24 Weeks



| Parameter | Enavogliflozin (0.3 mg) | Dapagliflozin (10 mg) |
|--|-------------------------|-----------------------|
| Change in HbA1c from Baseline | -0.80% | -0.75% |
| Change in Fasting Plasma Glucose | -32.53 mg/dL | -29.14 mg/dL |
| Change in Body Weight | -3.77 kg | -3.58 kg |
| Change in Systolic Blood Pressure | -5.93 mm Hg | -6.57 mm Hg |
| Change in Diastolic Blood Pressure | -5.41 mm Hg | -4.26 mm Hg |
| Data from a 24-week, double- blind, randomized trial in patients with T2DM.[7] | | |

Experimental Protocols

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Monotherapy Trial

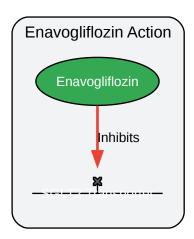
- Objective: To assess the efficacy and safety of Enavogliflozin 0.3 mg monotherapy in individuals with T2DM inadequately controlled by diet and exercise.[10]
- Patient Population: Individuals with a baseline Hemoglobin A1c (HbA1c) between 7.0% and 10.0% after a minimum of 8 weeks of diet and exercise modification.[10][11]
- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[10]
 [11] Participants were randomized to receive either Enavogliflozin 0.3 mg or a placebo once daily.[10][11]
- Primary Outcome: The primary endpoint was the change in HbA1c from baseline at week 24.
 [10][11]
- Secondary Outcomes: Secondary endpoints included the proportion of participants achieving an HbA1c level below 7.0%, and changes in fasting plasma glucose, body weight, and lipid

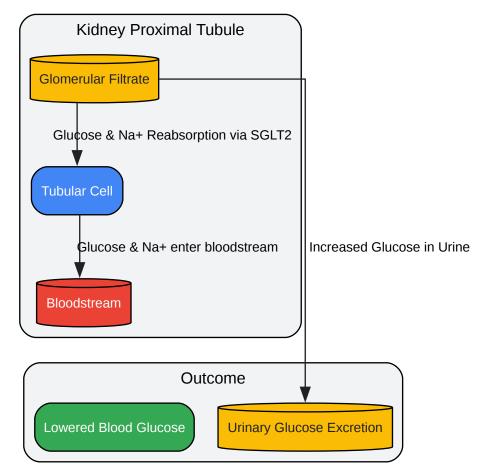


profiles.[10][11]

Safety Assessment: Adverse events were monitored throughout the duration of the study.[10]
 [11]

Visualizations

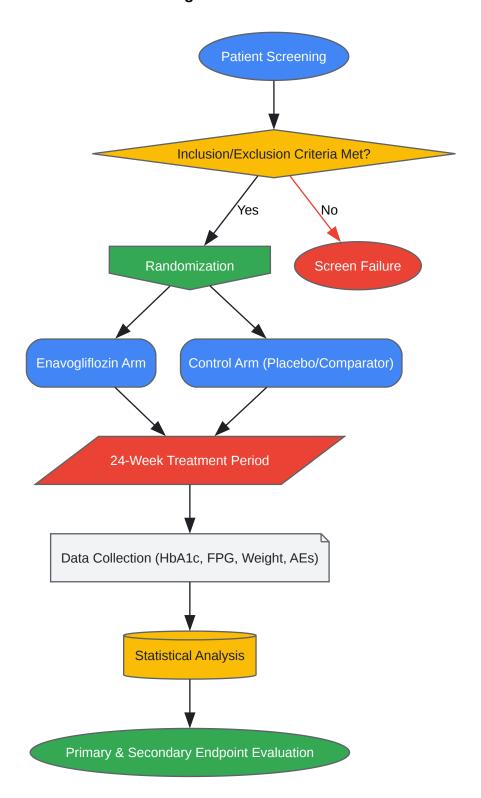






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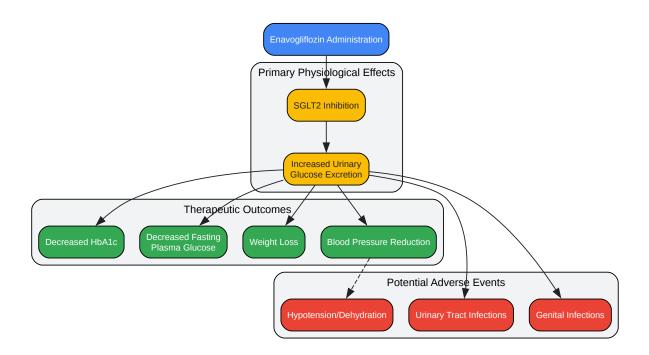
Caption: Mechanism of action of **Enavogliflozin** as an SGLT2 inhibitor.



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Caption: Typical workflow for a Phase III **Enavogliflozin** clinical trial.



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Caption: Logical relationships of **Enavogliflozin**'s effects.

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